18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-, ammonium salt
Description
18-34-Gastrin I (pig), 18-(5-oxo-L-proline)-22-L-leucine-, ammonium salt is a synthetic peptide fragment derived from porcine Gastrin I. Gastrin is a gastrointestinal hormone primarily secreted by G-cells in the gastric antrum, stimulating gastric acid secretion and mucosal growth . This 18-34 fragment includes post-translational modifications:
- 5-Oxo-L-proline at position 18, which may enhance enzymatic stability by reducing susceptibility to proline-specific peptidases .
- Ammonium salt formulation, improving solubility for experimental or therapeutic applications .
Molecular Formula: C₃₇H₄₉N₁₁O₁₅ (for the 18-34 fragment) .
CAS Number: 16904-51-1 (ammonium salt form) .
Properties
CAS No. |
16904-51-1 |
|---|---|
Molecular Formula |
C97H127N21O31S |
Molecular Weight |
2115.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C97H124N20O31S.H3N/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51;/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);1H3/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-;/m0./s1 |
InChI Key |
ZVEKSEZMFGSWEO-DHZGEYGNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N |
Origin of Product |
United States |
Biological Activity
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-, ammonium salt is a synthetic peptide derived from the gastrin family, which plays a crucial role in gastrointestinal physiology. Gastrins are peptides produced by G cells in the stomach, primarily responsible for stimulating gastric acid secretion and regulating various digestive processes. This specific compound exhibits enhanced stability and biological activity due to modifications in its amino acid sequence.
The biological activity of 18-34-Gastrin I is primarily mediated through its interaction with cholecystokinin receptors, specifically CCK1R and CCK2R. These interactions initiate several downstream signaling pathways that modulate gastric acid secretion, mucosal growth, and epithelial cell proliferation. The compound stimulates gastric acid secretion and enhances mucosal growth, playing a significant role in maintaining gastric health.
Physiological Effects
- Gastric Acid Secretion : The primary function of gastrin peptides is to stimulate the secretion of gastric acid from parietal cells in the stomach. This process is critical for digestion and nutrient absorption.
- Mucosal Growth : Gastrin also promotes the proliferation of gastric epithelial cells, aiding in mucosal repair and maintenance.
- Hormonal Influence : Gastrin peptides can influence the release of other hormones and neurotransmitters, contributing to their role in digestive processes.
Pathophysiological Implications
Research indicates that alterations in gastrin levels or receptor activity can be implicated in various gastrointestinal disorders, including:
- Gastritis : Chronic inflammation of the stomach lining.
- Gastric Cancer : Elevated gastrin levels have been associated with increased risk factors for gastric malignancies.
Case Studies
Several studies have investigated the effects of gastrin peptides on gastric physiology:
- Gastric Acid Secretion Control : A study involving patients with Zollinger-Ellison syndrome demonstrated that gastrin levels correlate with basal acid output (BAO). Patients exhibited significant variability in their acid secretion profiles, highlighting the importance of gastrin in gastric function .
- Mucosal Integrity : Research has shown that gastrin plays a vital role in maintaining gastric mucosa integrity. In animal models, administration of gastrin analogs resulted in enhanced mucosal growth and repair following injury .
Data Tables
| Study | Subject | Key Findings |
|---|---|---|
| Study 1 | Zollinger-Ellison Syndrome Patients | Correlation between gastrin levels and BAO; effective control achieved with pharmacological intervention. |
| Study 2 | Animal Models | Administration of gastrin analogs led to significant mucosal growth and repair post-injury. |
Synthesis and Stability
The synthesis of 18-34-Gastrin I typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the amino acid sequence. The modifications made to the natural gastrin structure enhance its stability against enzymatic degradation, which is crucial for maintaining its biological activity in physiological conditions.
- Hydrolysis : The compound undergoes hydrolysis under physiological conditions, which can impact its stability and bioactivity.
- Receptor Binding : Studies indicate that modifications enhance binding affinity to CCK receptors, improving its efficacy compared to natural gastrins .
Comparison with Similar Compounds
Structural and Functional Comparison with Gastrin Variants
Table 1: Key Gastrin Derivatives
Key Insights :
- The 18-34 fragment retains receptor-binding regions but lacks the C-terminal amide critical for full agonist activity in native gastrin .
- The 5-oxo-L-proline substitution at position 18 may confer resistance to peptidase degradation compared to unmodified gastrin fragments .
- The ammonium salt formulation enhances solubility, unlike free acid forms of gastrin derivatives .
Comparison with Cholecystokinin-8 (CCK-8/Sincalide)
CCK-8 (CAS 25126-32-3) is an octapeptide analog of cholecystokinin, sharing structural homology with gastrin.
Table 2: Gastrin vs. CCK-8
Key Insights :
- Both peptides activate CCK2 receptors, but CCK-8 has broader physiological roles, including appetite regulation .
- The 5-oxo-L-proline in 18-34-Gastrin I distinguishes it from CCK-8’s sulfated tyrosine, which is critical for CCK1 receptor binding .
Comparison with Other Modified Peptides
Goserelin (CAS 65807-02-5):
- A synthetic LHRH analog with tert-butyl modifications for enhanced stability .
- Unlike 18-34-Gastrin I, Goserelin targets pituitary receptors and is used in cancer therapy, highlighting the diversity of peptide modifications for specific applications.
Pepstatin (CAS 26305-03-3):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
